

# Application Note: Analysis of Dichloroacetonitrile in Water by Gas Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	Dichloroacetonitrile	
Cat. No.:	B150184	Get Quote

#### Introduction

**Dichloroacetonitrile** (DCAN) is a disinfection byproduct (DBP) commonly found in drinking water as a result of the reaction between chlorine-based disinfectants and natural organic matter.[1][2][3] Due to its potential adverse health effects, monitoring the concentration of DCAN in water sources is of significant importance.[4][5] This application note provides a detailed protocol for the quantitative analysis of **dichloroacetonitrile** in water samples using gas chromatography-mass spectrometry (GC-MS). The described method, which includes liquid-liquid extraction (LLE) for sample preparation and selected ion monitoring (SIM) for detection, offers high sensitivity and selectivity for the determination of DCAN.

### **Experimental Protocols**

This section details the complete methodology for the analysis of **dichloroacetonitrile**, from sample preparation to GC-MS analysis.

### Sample Preparation: Liquid-Liquid Extraction (LLE)

The following protocol is based on the principles outlined in EPA method 551.1 for the extraction of disinfection byproducts from water.[3][4]

 Sample Collection and Preservation: Collect water samples in clean glass containers to avoid contamination.[6] Adjust the pH of the 50 mL water sample to between 4.8 and 5.5 by



adding 1 g of a phosphate buffer (a mixture of 1% sodium phosphate dibasic and 99% potassium phosphate monobasic).[3][4] Shake the container until the buffer is completely dissolved.[3][4]

- Internal Standard Spiking: Fortify the buffered solution with an internal standard. For example, add 50 μL of a 10 ppm solution of 1,2,3-trichloropropane.
- Extraction: Transfer the sample to a separating funnel and add 3 mL of methyl tert-butyl ether (MTBE).[4] Shake the funnel vigorously for 2 minutes.[4]
- Phase Separation: Add 10 g of sodium chloride (NaCl) to the mixture and shake vigorously for an additional 10 minutes to facilitate the separation of the organic and aqueous layers.[4] Allow the mixture to stand for 20 minutes for complete phase separation.[4]
- Collection of Organic Layer: Carefully drain and discard the lower aqueous layer.[4] Transfer
  the upper organic layer (MTBE) containing the extracted analytes into a clean 5 mL vial
  using a pipette.[4]
- Final Preparation for Injection: From the collected organic extract, transfer 990 μL into a GC vial.[4] Add 10 μL of a 100 ppm internal standard, such as p-bromofluorobenzene, and mix thoroughly before GC-MS analysis.[4]

## **GC-MS Analysis**

The following instrumental parameters are recommended for the analysis of **dichloroacetonitrile**.

Instrumentation: A gas chromatograph coupled with a quadrupole mass spectrometer is used for this analysis.[8]

Table 1: GC-MS Instrumental Parameters



Parameter	Value	Reference
Gas Chromatograph (GC)		
Column	InertCap 1 MS, 30 m x 0.25 mm id, 1 µm film thickness	[8]
Carrier Gas	Nitrogen or Helium	[8]
Column Flow	1 mL/min	[8]
Injection Mode	Splitless	[8]
Purge Time	0.5 min	[8]
Injection Volume	1 μL	[8]
Inlet Temperature	250°C	[8]
Oven Temperature Program	35°C (hold 3.5 min) → 15°C/min to 100°C → 20°C/min to 250°C (hold 3 min)	[8]
Mass Spectrometer (MS)		
Interface Temperature	250°C	[8]
Ion Source Temperature	250°C	[8]
Ionization Mode	Electron Ionization (EI)	[8]
Ionization Energy	20 eV	[8]
Acquisition Mode	Selected Ion Monitoring (SIM)	[7][8]
Monitor Ions (m/z)	74 (Quantifier), 82 (Qualifier)	[7]

# **Quantitative Data Summary**

The following table summarizes the quantitative performance data for the analysis of **dichloroacetonitrile** using the described GC-MS method.

Table 2: Quantitative Performance Data for **Dichloroacetonitrile** Analysis

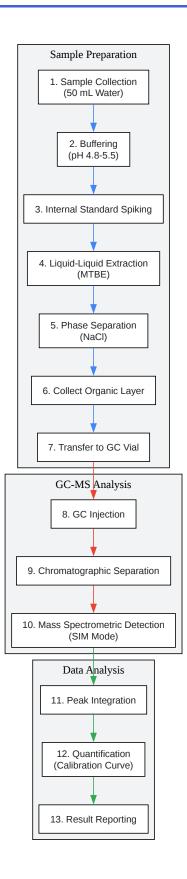


Parameter	Value	Reference
Calibration Range	1 - 15 μg/L	[8]
Correlation Coefficient (r²)	> 0.999	[8]
Reproducibility (CV%) at 1 μg/L (n=5)	< 5%	[8]
Internal Standard	1,2,3-Trichloropropane (125 μg/L)	[8]

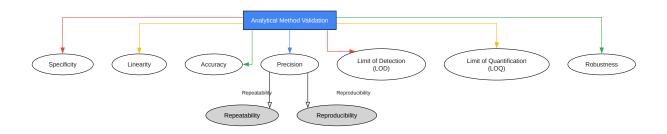
## **Visualizations**

The following diagrams illustrate the experimental workflow and the logical relationships of the analytical method validation.









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